molecular formula C7H10N2O2S B098898 2-morpholin-4-yl-1,3-thiazol-4(5H)-one CAS No. 16781-67-2

2-morpholin-4-yl-1,3-thiazol-4(5H)-one

Cat. No.: B098898
CAS No.: 16781-67-2
M. Wt: 186.23 g/mol
InChI Key: HKPOETYJKCUXBF-UHFFFAOYSA-N
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Description

2-Morpholin-4-yl-1,3-thiazol-4(5H)-one is a heterocyclic compound that contains both morpholine and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-morpholin-4-yl-1,3-thiazol-4(5H)-one typically involves the reaction of morpholine with thiazole derivatives under controlled conditions. One common method involves the cyclization of a thioamide with an α-haloketone in the presence of a base. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Morpholin-4-yl-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Synthesis
2-Morpholin-4-yl-1,3-thiazol-4(5H)-one serves as a crucial intermediate in the synthesis of more complex organic molecules. Its thiazole and morpholine components allow for diverse functionalization through various chemical reactions, including oxidation, reduction, and substitution reactions .

Synthetic Routes
The compound can be synthesized via several methods, often involving the cyclization of morpholine with thiazole derivatives. A notable synthetic route includes the use of α-haloketones and thioamides under basic conditions. Recent advancements have introduced microwave-assisted one-pot reactions that enhance efficiency and yield while adhering to green chemistry principles .

Biological Research

Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Antitumor Activity
The compound has been investigated for its anticancer properties. Derivatives of this compound have shown promising results in inhibiting tumor growth in preclinical studies. The structural framework allows for interactions with biological targets such as enzymes involved in cancer progression .

Medicinal Chemistry

Drug Development
Due to its unique structure, this compound is being explored as a potential drug candidate. Its ability to modulate biological pathways makes it an attractive target for further medicinal chemistry research aimed at developing novel therapeutics for diseases such as cancer and infections .

Mechanism of Action
The mechanism of action involves the interaction of the thiazole ring with biological macromolecules, which may lead to modulation of enzyme activities or receptor binding. These interactions are crucial for the compound's bioactivity and therapeutic potential .

Industrial Applications

Material Science
In addition to its biological applications, this compound is utilized in developing new materials with specific properties. Its derivatives are being studied for use in coatings and polymers due to their chemical stability and functional versatility .

Mechanism of Action

The mechanism of action of 2-morpholin-4-yl-1,3-thiazol-4(5H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Morpholin-4-yl-1,3-thiazole: Lacks the carbonyl group present in 2-morpholin-4-yl-1,3-thiazol-4(5H)-one.

    4-Morpholin-4-yl-1,3-thiazol-2-one: Has a different substitution pattern on the thiazole ring.

    2-Morpholin-4-yl-1,3-oxazol-4(5H)-one: Contains an oxazole ring instead of a thiazole ring.

Uniqueness

This compound is unique due to the presence of both morpholine and thiazole rings, which confer distinct chemical and biological properties

Biological Activity

2-Morpholin-4-yl-1,3-thiazol-4(5H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The compound features a morpholine ring fused with a thiazole moiety, contributing to its unique biological activity. Its chemical formula is C8H9N3OS\text{C}_8\text{H}_9\text{N}_3\text{OS}, which allows for various interactions with biological targets such as enzymes and receptors.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . It has shown effectiveness against various bacterial and fungal strains.

Table 1: Antimicrobial Activity Summary

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.25 µg/mL
Escherichia coli0.5 µg/mL
Candida albicans0.75 µg/mL

Studies have demonstrated that the compound interacts with enzymes involved in ergosterol biosynthesis, which is crucial for fungal cell membrane integrity, thus providing insights into its antifungal mechanisms.

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. It exhibits cytotoxic effects that are promising for therapeutic applications.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Reference
Huh7 (Hepatocellular)<10
MDA-MB 231 (Breast)<10
PC3 (Prostate)<10

In vitro studies have shown that the compound can inhibit cell proliferation effectively, with IC50 values indicating potent activity against various tumor types . The structure-activity relationship (SAR) studies suggest that modifications to the thiazole ring can enhance its anticancer properties .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, including those related to cancer cell metabolism.
  • Receptor Interaction : It can modulate receptor activity, influencing signaling pathways critical for cell survival and proliferation.
  • Hydrogen Bonding : The thiazole ring's ability to participate in hydrogen bonding enhances its binding affinity to biological targets.

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Anticancer Activity : A recent study evaluated the compound against multiple cancer cell lines, demonstrating significant inhibition of tumor growth in vitro. The most active derivatives showed IC50 values lower than those of standard chemotherapeutics like doxorubicin .
  • Antimicrobial Evaluation : Another research focused on the antimicrobial efficacy against resistant strains of bacteria and fungi, revealing that the compound not only inhibited growth but also displayed bactericidal activity at higher concentrations.

Q & A

Q. Basic Synthesis

Q: What are the standard synthetic methodologies for 2-morpholin-4-yl-1,3-thiazol-4(5H)-one, and how do reaction conditions influence yield and purity? A: Two primary methods are documented:

  • Conventional reflux synthesis : Reacting 2-amino-thiazole derivatives with morpholine and thioglycolic acid in 1,4-dioxane under reflux with piperidine as a catalyst (5–6 hours). Post-reaction, the product is precipitated via acidified ice/water and recrystallized .
  • Microwave-assisted synthesis : A one-pot reaction using MgO as a solid base under microwave irradiation, which reduces reaction time and improves yield (e.g., 75–85% yield for arylidene derivatives) .
    Key factors : Catalyst choice (piperidine vs. MgO), solvent polarity, and heating method (reflux vs. microwave) critically affect reaction efficiency and purity.

Q. Structural Characterization

Q: Which spectroscopic and crystallographic techniques are most reliable for confirming the structure of this compound derivatives? A:

  • FT-IR and FT-Raman : Identify functional groups (e.g., C=O stretching at ~1700 cm⁻¹, morpholine ring vibrations) .
  • X-ray crystallography : Resolves molecular geometry and intermolecular interactions. For example, monoclinic crystal systems (space group P21/c) with hydrogen-bonding networks are reported .
  • Quantum chemical analysis : DFT calculations (e.g., B3LYP/6-311++G(d,p)) validate experimental spectral data and predict electronic properties (HOMO-LUMO gaps, global reactivity descriptors) .

Q. Biological Activity Evaluation

Q: How are in vitro cytotoxic assays designed to evaluate this compound derivatives against cancer cell lines? A:

  • Cell lines : Use human cancer cell lines (e.g., MCF-7, HEPG-2) and normal fibroblasts (WI-38) cultured in RPMI-1640 medium with 5% FBS .
  • Protocol : Expose cells to compounds (0.1–100 µM) for 48 hours. Assess viability via sulforhodamine B (SRB) assay, comparing results to reference agents like CHS-828 .
  • Controls : Include vehicle (DMSO ≤0.5%) and reference compound controls to isolate compound-specific effects.

Q. Advanced Computational Studies

Q: How can molecular docking and QSAR models be applied to predict the biological activity of this compound derivatives? A:

  • Docking : Use AutoDock Vina or similar software to simulate binding to targets (e.g., CDK2, clathrin). For example, (5E)-2-amino-5-(2-pyridinylmethylene) derivatives show strong interactions with kinase active sites .
  • QSAR : Develop models using descriptors like logP, polar surface area, and electrostatic potential to correlate structural features with activity (e.g., IC50 values) .

Q. Crystallographic Challenges

Q: How are structural disorders and twinning addressed during X-ray refinement of thiazolone derivatives? A:

  • SHELX suite : SHELXL refines high-resolution data, while SHELXD/SHELXE resolve twinning via Patterson methods. For disordered morpholine rings, use PART instructions to model alternate conformations .
  • Validation : Apply checkCIF/PLATON to verify geometry (e.g., bond angles within 3σ of DFT predictions) .

Q. Hydrogen-Bonding Analysis

Q: How can graph set analysis elucidate supramolecular interactions in thiazolone crystals? A:

  • Graph theory : Assign patterns (e.g., R₂²(8) for dimeric H-bonding) using Etter’s rules. For example, N–H⋯O and C–H⋯π interactions stabilize layered packing in (Z)-arylidene derivatives .
  • Software : Mercury (CCDC) visualizes and quantifies interactions, while CrystalExplorer calculates energy frameworks .

Q. Addressing Data Contradictions

Q: How should researchers reconcile discrepancies in reported biological activities of thiazolone derivatives? A:

  • Variables : Compare cell line specificity (e.g., HA22T vs. DLD-1 sensitivity), assay protocols (SRB vs. MTT), and compound purity (HPLC ≥95%) .
  • Meta-analysis : Use systematic reviews to identify trends (e.g., morpholine substitution enhances cytotoxicity against breast cancer lines) .

Q. Safety and Handling

Q: What safety protocols are recommended for handling this compound derivatives? A:

  • PPE : Gloves, lab coat, and goggles.
  • First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air. Refer to SDS for specific hazards (e.g., H302: harmful if swallowed) .

Properties

IUPAC Name

2-morpholin-4-yl-1,3-thiazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c10-6-5-12-7(8-6)9-1-3-11-4-2-9/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKPOETYJKCUXBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=O)CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30351592
Record name 2-(Morpholin-4-yl)-1,3-thiazol-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16781-67-2
Record name 2-(Morpholin-4-yl)-1,3-thiazol-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

2-morpholin-4-yl-1,3-thiazol-4(5H)-one
2-morpholin-4-yl-1,3-thiazol-4(5H)-one
2-morpholin-4-yl-1,3-thiazol-4(5H)-one
2-morpholin-4-yl-1,3-thiazol-4(5H)-one
2-morpholin-4-yl-1,3-thiazol-4(5H)-one

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